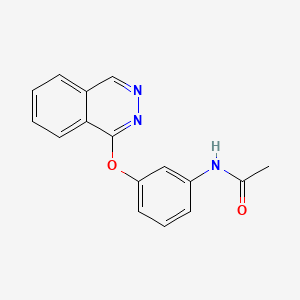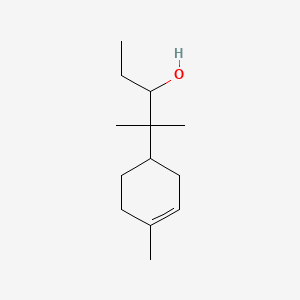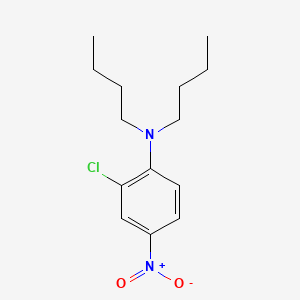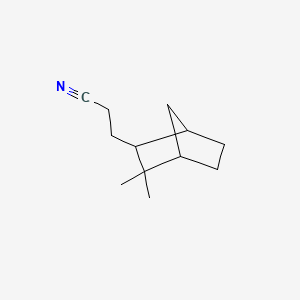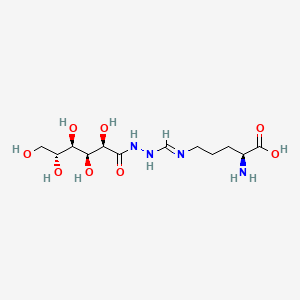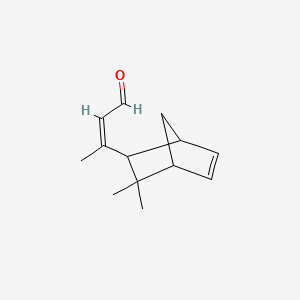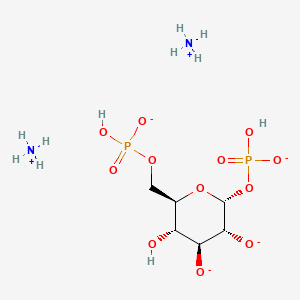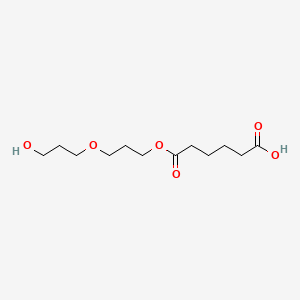
Hexanedioic acid, ester with oxybis(propanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, ester with oxybis(propanol) is a chemical compound with the molecular formula C12H22O6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as an intermediate in the synthesis of other chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid, ester with oxybis(propanol) can be synthesized through the esterification of hexanedioic acid with oxybis(propanol). The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of hexanedioic acid, ester with oxybis(propanol) involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the ester product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, ester with oxybis(propanol) undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Hexanedioic acid, ester with oxybis(propanol) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which hexanedioic acid, ester with oxybis(propanol) exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and biochemical processes.
Comparison with Similar Compounds
Hexanedioic acid, ester with oxybis(propanol) can be compared with other similar compounds, such as:
Hexanedioic acid, ester with ethylene glycol: Similar esterification product but with different physical and chemical properties.
Hexanedioic acid, ester with butanediol: Another ester with distinct applications and reactivity.
Hexanedioic acid, ester with glycerol: A more complex ester with additional hydroxyl groups, leading to different uses and characteristics.
These comparisons highlight the unique properties and applications of hexanedioic acid, ester with oxybis(propanol), making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
94581-25-6 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
6-[3-(3-hydroxypropoxy)propoxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C12H22O6/c13-7-3-8-17-9-4-10-18-12(16)6-2-1-5-11(14)15/h13H,1-10H2,(H,14,15) |
InChI Key |
NAYWCNXJZNEARQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OCCCOCCCO)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



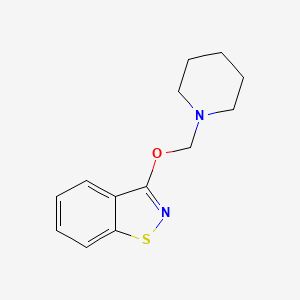


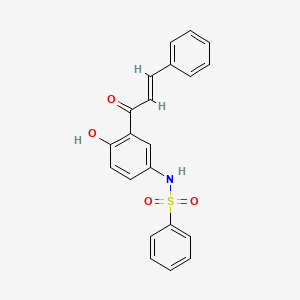
![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
